1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-
Description
The compound 1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-β-D-erythro-pentofuranosyl)-4,6-dihydro- (CAS: 126128-42-5, C₁₁H₁₅N₃O₅) is a nucleoside analogue featuring a fused pyrimido-oxazinone core linked to a 2-deoxyribofuranosyl moiety . Its structure (SMILES: OC[C@H]1O[C@@H](C[C@@H]1O)N1C=C2CCON=C2NC1=O) highlights the β-D-configuration of the sugar and the bicyclic heterocyclic system.
Properties
Molecular Formula |
C11H15N3O5 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one |
InChI |
InChI=1S/C11H15N3O5/c15-5-8-7(16)3-9(19-8)14-4-6-1-2-18-13-10(6)12-11(14)17/h4,7-9,15-16H,1-3,5H2,(H,12,13,17)/t7-,8+,9+/m0/s1 |
InChI Key |
YTWREPAHBKYMNI-DJLDLDEBSA-N |
Isomeric SMILES |
C1CONC2=NC(=O)N(C=C21)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1CONC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1H-Pyrimido[4,5-c]oxazin-7(3H)-one, 6-(2-deoxy-β-D-erythro-pentofuranosyl)-4,6-dihydro- typically involves the construction of the pyrimido-oxazine heterocyclic core followed by glycosylation with a protected 2-deoxy-β-D-erythro-pentofuranosyl donor. The synthetic route requires careful control of stereochemistry at the sugar moiety and the heterocyclic ring system.
Key Steps in Synthesis
Formation of the Pyrimido[4,5-c]oxazin-7-one Core:
The heterocyclic core is synthesized by cyclization reactions involving pyrimidine derivatives and oxazine ring precursors. This step is crucial for establishing the fused bicyclic system characteristic of the compound.Glycosylation with 2-Deoxy Sugar:
The attachment of the 2-deoxy-β-D-erythro-pentofuranosyl sugar is performed using glycosyl donors, often protected to prevent side reactions. The stereoselective formation of the β-glycosidic bond is essential to obtain the biologically relevant isomer.Deprotection and Purification:
After glycosylation, protecting groups are removed under mild conditions to avoid decomposition of the sensitive nucleoside analog. Purification is typically achieved by chromatographic techniques to ensure high purity (>95%).
Representative Synthetic Procedure (Literature-Based)
While specific detailed synthetic protocols for this exact compound are limited in open literature, analogous nucleoside syntheses provide a framework:
| Step No. | Reaction Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of pyrimido-oxazine core | Cyclization of pyrimidine derivatives under acidic/basic catalysis |
| 2 | Preparation of protected 2-deoxy-β-D-erythro-pentofuranosyl donor | Use of acetyl or benzoyl protecting groups on sugar hydroxyls |
| 3 | Glycosylation of core with sugar donor | Lewis acid catalysis (e.g., trimethylsilyl triflate) at low temperature to control stereochemistry |
| 4 | Deprotection of sugar and heterocyclic protecting groups | Mild acidic or basic hydrolysis, avoiding nucleoside degradation |
| 5 | Purification | Column chromatography, recrystallization to achieve >95% purity |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Biological Activities
1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one derivatives exhibit various biological activities, including:
- Antiviral Activity : Research indicates that derivatives of this compound can inhibit viral replication. For instance, studies have shown its effectiveness against certain strains of viruses by interfering with their RNA synthesis mechanisms .
- Anticancer Properties : The compound has been investigated for its potential as a treatment for cancers expressing mutant isocitrate dehydrogenase (IDH1). Inhibitors based on this structure have shown promise in preclinical trials for treating gliomas and other malignancies .
Case Study: Cancer Treatment
A notable application of this compound is in the development of therapeutic agents targeting mutant IDH1 in various cancers. A patent describes a pharmaceutical composition comprising this compound as an effective treatment for conditions such as:
- Glioma
- Acute myeloid leukemia (AML)
- Colorectal cancer
- Melanoma
In clinical studies, compounds derived from 1H-Pyrimido[4,5-c][1,2]oxazin have demonstrated the ability to reduce tumor growth in preclinical models .
Table: Summary of Therapeutic Applications
Synthesis and Modifications
The synthesis of 1H-Pyrimido[4,5-c][1,2]oxazin derivatives involves several chemical reactions that modify the pyrimidine structure to enhance its biological activity. Modifications often include altering the sugar moiety or introducing various functional groups to improve solubility and bioavailability .
Mechanism of Action
The mechanism of action of 1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido-Oxazinone Derivatives
The target compound shares structural homology with 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivatives (). While both contain pyrimidine-oxazine fused systems, the target compound’s [4,5-c] ring fusion contrasts with the [4,5-d] configuration in analogues. For example, derivatives of [4,5-d]oxazin-2-ones are synthesized from 4,6-dichloropyrimidine precursors via cyclization, whereas the target compound’s synthesis likely involves nucleoside coupling strategies .
Nucleoside Analogues
The 2-deoxyribofuranosyl group in the target compound aligns it with nucleoside derivatives like 6-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one (), which includes a phosphate group. The absence of a phosphate in the target compound may reduce solubility but enhance membrane permeability, a critical factor in drug design .
Pyrazolo-Pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines () share a pyrimidine backbone but incorporate a pyrazole ring instead of oxazinone. These compounds exhibit antimicrobial activity, suggesting that the target compound’s oxazinone moiety could modulate bioactivity. For instance, pyrazolo-pyrimidines synthesized from hydrazonyl bromides show yields of 78–90% and melting points up to 242°C, whereas the target compound’s purity (96%) implies optimized purification processes despite lacking yield data .
Table 2: Functional and Physical Properties of Heterocyclic Analogues
Implications of Structural Variations
- Sugar Modifications : The 2-deoxyribose in the target compound contrasts with phosphorylated or methylbenzoylated sugars in analogues (). Such modifications influence pharmacokinetics; for instance, benzoylation in CAS 126128-41-4 enhances lipophilicity .
Biological Activity
1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one, 6-(2-deoxy-β-D-erythro-pentofuranosyl)-4,6-dihydro- is a heterocyclic compound with significant biological implications. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15N3O5
- Molecular Weight : 269.25 g/mol
- CAS Number : 173964-83-5
- Density : 2.38 ± 0.1 g/cm³ (predicted) .
The compound exhibits various biological activities primarily through its interaction with biological macromolecules. Notably, it has been studied for its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway in Plasmodium falciparum, the causative agent of malaria. Inhibition of DHODH can disrupt the growth and proliferation of the parasite .
Biological Activities
- Antimalarial Activity : The compound has shown promise as a selective inhibitor targeting PfDHODH without affecting human enzymes. This selectivity is vital for minimizing toxicity to human cells while effectively combating malaria .
- Antitumor Potential : Recent studies indicate that derivatives of pyrimido[4,5-c] compounds can inhibit cancer cell growth. The compound's structural characteristics allow it to interact with specific cellular targets involved in tumorigenesis .
- Antiviral Properties : Some studies suggest that similar pyrimidine derivatives may exhibit antiviral activity by interfering with viral replication mechanisms .
Case Study 1: Antimalarial Efficacy
A study screened over 40,000 compounds for PfDHODH inhibition and identified several promising candidates, including derivatives related to the pyrimido[4,5-c] structure. These compounds demonstrated effective growth inhibition against P. falciparum strains with low cytotoxicity to human cell lines .
Case Study 2: Antitumor Activity
Research on pyrimidine derivatives has highlighted their potential as anticancer agents. For instance, certain modifications to the pyrimido structure have led to enhanced activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one derivatives with a 2-deoxy-β-D-erythro-pentofuranosyl moiety?
- Methodological Answer : The synthesis requires precise control over stereochemistry at the pentofuranosyl linkage. Evidence from structurally analogous compounds (e.g., Ropidoxuridine in ) suggests that protecting group strategies (e.g., acetyl or silyl groups) are critical to prevent undesired side reactions during glycosylation. Additionally, iodine-mediated coupling (as in 5-iodopyrimidin-2(1H)-one derivatives ) can inform selective functionalization. For the pentofuranosyl component, enzymatic or chemical phosphorylation methods may stabilize the sugar moiety during synthesis.
Q. How can researchers optimize purification of this compound to minimize impurities like regioisomers or stereoisomers?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is recommended, as demonstrated in impurity profiling of similar pyrimidine derivatives ( ). Gradient elution using ammonium acetate buffers (pH 6.5, as in ) improves resolution. Preparative-scale purification via recrystallization in mixed solvents (e.g., methanol/water) can further isolate the desired stereoisomer .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying the pentofuranosyl linkage and pyrimido-oxazinone core. Compare chemical shifts with structurally related compounds (e.g., , which details pyrrolo-pyrimidine analogs). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy should corroborate molecular weight and functional groups (e.g., carbonyl at ~1700 cm) .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcome of glycosylation reactions in this compound’s synthesis?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states during glycosylation to predict β-selectivity. Molecular dynamics simulations, parameterized using crystallographic data from analogs (e.g., deoxycytidine diphosphate in ), may reveal solvent and temperature effects on anomeric control. Tools like Gaussian or ORCA are recommended .
Q. What strategies address contradictory data between X-ray crystallography and NMR for this compound’s conformation in solution?
- Methodological Answer : Combine variable-temperature NMR (VT-NMR) to assess dynamic equilibria in solution with solid-state NMR to compare crystalline vs. solution states. For example, highlights discrepancies in impurity conformers resolved via crystallography. Pair this with molecular docking to evaluate interactions with biological targets (e.g., DNA/RNA enzymes), as seen in Ropidoxuridine’s mechanism .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies using buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the oxazinone ring or glycosidic bond). Compare with stability data from iodinated pyrimidines () to infer degradation pathways. Use Arrhenius plots to extrapolate shelf-life .
Q. What in silico approaches validate the compound’s potential as a nucleoside analog in antiviral or anticancer research?
- Methodological Answer : Perform molecular docking against viral polymerases (e.g., HIV reverse transcriptase) or cancer-related enzymes (e.g., thymidylate synthase) using software like AutoDock Vina. Validate predictions with free-energy perturbation (FEP) calculations or comparative binding affinity assays. Reference ’s framework for Ropidoxuridine’s therapeutic targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
